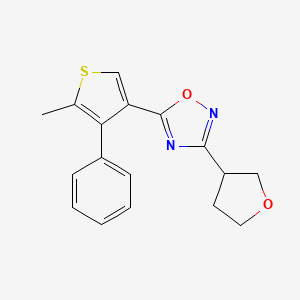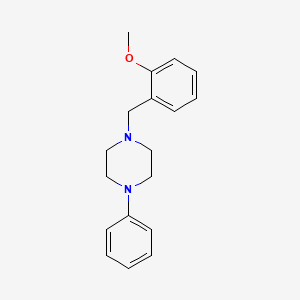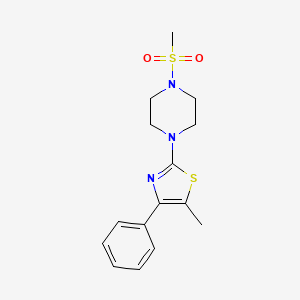![molecular formula C16H17NO2S B5615557 1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, cyclocondensations, or domino reactions that efficiently construct the complex frameworks characteristic of such molecules. For example, the synthesis of furo[2,3-b]pyridines can be achieved through [3+3]-cyclocondensation of dibenzoyl pyrrole diones with aminofurans, presenting a convenient method for constructing such fused heterocycles (Antonov, Dmitriev, & Maslivets, 2021)(Antonov, Dmitriev, & Maslivets, 2021). Additionally, the synthesis of thieno[2,3-b]pyridines via multicomponent condensation highlights the versatility of constructing heterocyclic compounds with potential substituent variation, including the methylthio group (Dyachenko et al., 2019)(Dyachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using techniques such as X-ray crystallography, which provides detailed insights into their three-dimensional conformation. For instance, structural determination has confirmed the configurations of various synthesized heterocycles, revealing the importance of molecular geometry in determining their reactivity and potential interaction with biological targets (George et al., 1998)(George et al., 1998).
Chemical Reactions and Properties
Heterocyclic compounds such as 1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine undergo a variety of chemical reactions, including cycloadditions, N-amination, and reactions with electrophiles or nucleophiles, leading to a wide range of derivatives with diverse chemical properties. For example, the synthesis and reactions involving furo[3,2-c]pyridinium tosylates and N-oxides demonstrate the compound's reactivity towards forming pyrazolo[1,5-a]pyridine derivatives through 1,3-dipolar cycloaddition reactions (Bencková & Krutošíková, 1999)(Bencková & Krutošíková, 1999).
Physical Properties Analysis
The physical properties of these heterocyclic compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and potential pharmaceutical formulations. These properties are often influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, define the scope of their applications in organic synthesis and potential therapeutic use. For instance, the reactivity of pyrrolidine derivatives towards iodine-catalyzed domino reactions showcases their potential for constructing pharmacologically active molecules with anticancer activities (Ramachandran et al., 2012)(Ramachandran et al., 2012).
properties
IUPAC Name |
[5-(3-methylsulfanylphenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-20-13-6-4-5-12(11-13)14-7-8-15(19-14)16(18)17-9-2-3-10-17/h4-8,11H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEILFZRGCOGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(O2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(Methylthio)phenyl]-2-furoyl}pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B5615475.png)

![5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615500.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615516.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5615523.png)

![1-(2-pyridinyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615536.png)
![N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
![N~1~,N~1~-dimethyl-N~3~-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-piperidinedicarboxamide](/img/structure/B5615552.png)
![8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)
![N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5615588.png)